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Compound of Interest

Compound Name: Dermostatin

Cat. No.: B085389 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive troubleshooting guides and frequently asked questions

(FAQs) to address challenges encountered during experiments on Dermostatin (nystatin)

resistance in clinical isolates.

Frequently Asked Questions (FAQs)
Q1: What is Dermostatin and what is its mechanism of action?

A1: Dermostatin is a topical antifungal preparation whose active ingredient is nystatin.

Nystatin belongs to the polyene class of antifungals. Its mechanism of action involves binding

to ergosterol, a primary sterol component of the fungal cell membrane. This binding leads to

the formation of pores or channels in the membrane, disrupting its integrity. The resulting

leakage of essential intracellular components, such as potassium ions (K+), leads to fungal cell

death.[1][2][3][4] Nystatin's selective toxicity for fungi is due to its higher affinity for ergosterol

compared to cholesterol, the main sterol in mammalian cell membranes.[3]

Q2: What are the primary molecular mechanisms of resistance to nystatin in clinical isolates?

A2: Resistance to nystatin and other polyenes is most commonly associated with alterations in

the fungal cell membrane's sterol composition.[5] The primary mechanism is a reduction in the

ergosterol content of the membrane, which is the direct target of the drug. This reduction is

often caused by mutations in the genes of the ergosterol biosynthesis pathway, particularly the

ERG genes (e.g., ERG3, ERG6, ERG11).[5][6][7][8][9] Loss-of-function mutations in these
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genes can lead to the production of alternative sterols that do not bind effectively with nystatin,

thus conferring resistance.[7][9] Unlike azole antifungals, the upregulation of efflux pumps does

not appear to play a significant role in polyene resistance.[7][10]

Q3: How common is nystatin resistance in clinical settings?

A3: While resistance to nystatin is considered relatively rare, especially in Candida albicans, it

has been observed to develop in other Candida species.[11][12] Some fungal species, such as

Aspergillus terreus and Scedosporium prolificans, exhibit intrinsic resistance to polyenes.[13]

The emergence of acquired resistance, though infrequent, is a clinical concern that

necessitates susceptibility testing in cases of treatment failure.[14]

Q4: Are there established clinical breakpoints (CBPs) for nystatin susceptibility testing?

A4: Currently, there are no officially defined clinical breakpoints for nystatin from regulatory

bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee

on Antimicrobial Susceptibility Testing (EUCAST).[15] In research settings, the epidemiological

cutoff values (ECVs) for the structurally similar polyene, amphotericin B (e.g., 2 μg/mL for

Candida spp.), are sometimes used as a reference to distinguish wild-type from non-wild-type

isolates.[5][15]

Q5: What are some strategies to overcome nystatin resistance?

A5: Combination therapy is a promising strategy to combat antifungal resistance.[13][16][17]

Studies have shown that combining nystatin with other agents can have synergistic effects. For

example, the combination of nystatin with chlorhexidine has demonstrated synergistic

interactions against C. albicans.[18] Another novel approach is the use of antimicrobial

photodynamic therapy (aPDT) in conjunction with nystatin, which has been shown to be

effective in treating experimental oral candidiasis caused by fluconazole-resistant C. albicans.

[19]
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Problem Possible Cause(s) Recommended Solution(s)

High Minimum Inhibitory

Concentrations (MICs) for

Nystatin in a Previously

Susceptible Isolate

Development of acquired

resistance.

1. Confirm the MIC value by

re-testing. 2. Sequence the

ERG genes (e.g., ERG3,

ERG11) to check for mutations

associated with altered

ergosterol biosynthesis.[5][6]

3. Consider testing

combination therapies to

identify synergistic interactions.

[18]

Inconsistent or Non-

reproducible MIC Results

Technical variability in the

susceptibility testing protocol.

1. Ensure strict adherence to

standardized protocols (CLSI

or EUCAST).[20] 2. Verify the

inoculum size using a

spectrophotometer.[21] 3.

Check the quality and storage

of nystatin powder and

prepared stock solutions. 4.

Use quality control strains with

known MICs in every batch.

No Inhibition Zone in Disk

Diffusion Assay

Methodological issues or high-

level resistance.

1. The Etest for nystatin has

been reported to show poor

results with no inhibition zone

for Candida isolates.[22] 2. A

custom disk diffusion test with

a higher concentration of

nystatin may be required. One

study used disks prepared with

100,000 IU/ml nystatin

solution.[22] 3. Broth

microdilution is the

recommended method for

determining nystatin MICs.[23]

[24]
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"Trailing" Growth in Broth

Microdilution Wells

Partial inhibition of fungal

growth at concentrations

above the MIC.

1. For polyenes like nystatin,

the MIC is typically read as the

lowest concentration that

produces an optically clear well

(100% inhibition).[23] 2. For

azoles, the endpoint is a

prominent reduction in growth

(around 80%). Be sure to

apply the correct reading

standard for polyenes.[25]

Quantitative Data Summary
Table 1: In Vitro Nystatin Susceptibility Data for Various Yeast Species

Organism
Number of

Isolates

Nystatin MIC

Range (µg/mL)

Nystatin MIC90

(µg/mL)
Reference

Candida spp.

(clinical isolates)
103 0.06 to >16 2 [23]

Candida spp.

(clinical and

control strains)

21 0.625 to 1.25 Not Reported [24]

Candida albicans

(from mother-

infant dyads)

126 (total

Candida spp.)
0.03 to 16 Not Reported [15]

MIC90: The minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility
Testing for Nystatin (Based on CLSI M27 and EUCAST
methodologies)
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This protocol provides a standardized method for determining the Minimum Inhibitory

Concentration (MIC) of nystatin against yeast isolates.

1. Materials:

Nystatin powder (Sigma-Aldrich or equivalent)

Dimethyl sulfoxide (DMSO)

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

96-well microtiter plates

Spectrophotometer

Sterile saline (0.85%)

0.5 McFarland standard

Yeast isolate grown on Sabouraud Dextrose Agar (SDA) for 24-48 hours

Quality control strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258)

2. Methodology:

Preparation of Nystatin Stock Solution:

Prepare a stock solution of nystatin (e.g., 1600 µg/mL) in DMSO.

Serially dilute the stock solution in RPMI 1640 medium to create working solutions for the

microtiter plates. The final concentrations in the plate should range from 0.03 to 16 µg/mL.

[15][23]

Inoculum Preparation:

Select several colonies from the fresh SDA plate and suspend them in sterile saline.

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately

1-5 x 106 CFU/mL).
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Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of

0.5-2.5 x 103 CFU/mL in the wells of the microtiter plate.[15][21]

Plate Inoculation:

Dispense 100 µL of the appropriate nystatin dilution into each well of the 96-well plate.

Add 100 µL of the standardized yeast inoculum to each well.

Include a growth control well (inoculum without drug) and a sterility control well (medium

only).

Incubation:

Incubate the plates at 35-37°C for 24 to 48 hours.[21][24]

MIC Determination:

Read the plates visually or with a spectrophotometer.

The MIC is defined as the lowest concentration of nystatin that causes complete inhibition

of visible growth (optically clear well).[23]

Protocol 2: Checkerboard Assay for Synergy Testing
(Nystatin in Combination)
This protocol is used to assess the interaction between nystatin and another antimicrobial

agent (e.g., chlorhexidine).

1. Materials:

Same as Protocol 1, plus the second test compound.

2. Methodology:

Plate Preparation:

In a 96-well plate, serially dilute nystatin horizontally (e.g., along the columns).
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Serially dilute the second compound vertically (e.g., along the rows).

This creates a matrix of wells with varying concentrations of both drugs.

Inoculation and Incubation:

Inoculate the plate with the standardized yeast suspension as described in Protocol 1.

Include appropriate controls for each drug alone.

Incubate under the same conditions as the standard MIC assay.

Data Analysis:

Determine the MIC of each drug alone and in combination.

Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula:

FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in

combination / MIC of Drug B alone)

Interpret the results as follows:

Synergy: FICI ≤ 0.5

Indifference: 0.5 < FICI ≤ 4.0

Antagonism: FICI > 4.0

Visualizations
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Caption: Ergosterol biosynthesis pathway and the mechanism of nystatin resistance.
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Caption: Workflow for Nystatin Antifungal Susceptibility Testing (AFST).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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